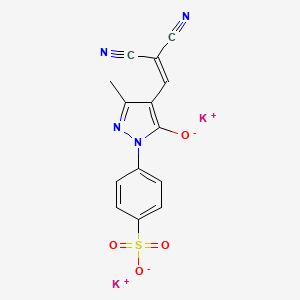

Dipotassium p-(4-(2,2-dicyanovinyl)-3-methyl-5-oxido-1H-pyrazol-1-yl)benzenesulphonate

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The compound dipotassium p-(4-(2,2-dicyanovinyl)-3-methyl-5-oxido-1H-pyrazol-1-yl)benzenesulphonate is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) conventions. The parent structure consists of a benzene ring substituted at the para position with a sulfonate group (-SO₃⁻) and a pyrazole moiety. The pyrazole ring is further functionalized with a 2,2-dicyanovinyl group at position 4, a methyl group at position 3, and an oxido group at position 5. The sulfonate group exists as a dipotassium salt, with two potassium counterions balancing the charge.

The Chemical Abstracts Service (CAS) Registry Number for this compound is 84434-33-3 , a unique identifier that distinguishes it from structurally similar molecules in global chemical databases. This CAS number is critical for unambiguous referencing in regulatory documentation, patent filings, and scientific literature. The European Community (EC) number 282-831-0 further classifies the compound within the European Inventory of Existing Commercial Chemical Substances (EINECS), confirming its historical presence in the European market prior to 1981.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₄H₈K₂N₂O₄S , reflecting its composition of 14 carbon atoms, 8 hydrogen atoms, 2 potassium atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom. The dipotassium counterions contribute significantly to its molecular weight, which is approximately 406.50 g/mol .

| Component | Contribution to Molecular Weight (g/mol) |

|---|---|

| Carbon (C₁₄) | 168.14 |

| Hydrogen (H₈) | 8.08 |

| Potassium (K₂) | 78.20 |

| Nitrogen (N₂) | 28.02 |

| Oxygen (O₄) | 64.00 |

| Sulfur (S) | 32.07 |

| Total | 406.51 |

The calculated molecular weight (406.51 g/mol) aligns closely with the experimentally reported value of 406.50 g/mol, validating the formula’s accuracy. The presence of two potassium ions increases the compound’s solubility in polar solvents, a property critical for its applications in industrial and research settings.

EINECS Classification and Regulatory Identifiers

This compound is classified under the European Inventory of Existing Commercial Chemical Substances (EINECS) with the identifier 282-831-0 . EINECS listing confirms that the compound was commercially available in the European Economic Area between January 1, 1971, and September 18, 1981, and it is treated as a "phase-in" substance under the Registration, Evaluation, Authorization, and Restriction of Chemicals (REACH) regulation.

As a sulfonate derivative, the compound falls under HS Code 2904.10.00 (sulfonated, nitrated, or nitrosated derivatives of hydrocarbons) in international trade classifications. Its regulatory status mandates compliance with REACH requirements for manufacturers or importers exceeding annual production volumes of 1 ton, including submission of safety data sheets (SDS) and hazard assessments. The absence of harmonized hazard classifications in the CLP (Classification, Labelling, and Packaging) Regulation suggests that current data do not indicate acute toxicity or environmental hazards at standard handling concentrations.

Institutional databases such as ChemicalBook and LookChem catalog the compound under its CAS and EC numbers, providing researchers with access to synthetic protocols, spectroscopic data, and supplier information. These resources facilitate its use in advanced applications, including photodynamic therapy materials and specialty agrochemicals, though detailed studies on these uses remain proprietary.

Properties

CAS No. |

84434-33-3 |

|---|---|

Molecular Formula |

C14H8K2N4O4S |

Molecular Weight |

406.50 g/mol |

IUPAC Name |

dipotassium;4-[4-(2,2-dicyanoethenyl)-3-methyl-5-oxidopyrazol-1-yl]benzenesulfonate |

InChI |

InChI=1S/C14H10N4O4S.2K/c1-9-13(6-10(7-15)8-16)14(19)18(17-9)11-2-4-12(5-3-11)23(20,21)22;;/h2-6,19H,1H3,(H,20,21,22);;/q;2*+1/p-2 |

InChI Key |

BRSBMFADBGKQCO-UHFFFAOYSA-L |

Canonical SMILES |

CC1=NN(C(=C1C=C(C#N)C#N)[O-])C2=CC=C(C=C2)S(=O)(=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrazole Core

- Starting Materials: The synthesis begins with 3-methyl-1H-pyrazole derivatives, which are commercially available or prepared via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds.

- Oxidation Step: The 5-oxido group on the pyrazole ring is introduced by controlled oxidation, often using mild oxidizing agents to avoid over-oxidation or ring degradation.

- Functionalization: The 4-position of the pyrazole ring is functionalized with a 2,2-dicyanovinyl group. This is typically achieved by a Knoevenagel condensation between the pyrazole aldehyde intermediate and malononitrile under basic catalysis.

Introduction of the Benzenesulphonate Group

- The pyrazole derivative is then reacted with benzenesulfonyl chloride or a related sulfonating agent to introduce the benzenesulphonate moiety at the para position relative to the pyrazole substituent.

- This step requires careful control of temperature and pH to ensure selective sulfonation without side reactions.

Formation of the Dipotassium Salt

- The final step involves neutralization of the acidic sulfonic and oxido groups with potassium hydroxide or potassium carbonate to form the dipotassium salt.

- This salt formation enhances the compound’s solubility and stability.

- The reaction is typically carried out in aqueous or mixed aqueous-organic solvents under stirring at ambient or slightly elevated temperatures.

Purification

- The crude product is purified by recrystallization from suitable solvents such as water, ethanol, or their mixtures.

- Alternatively, chromatographic techniques may be employed to achieve high purity, especially for research-grade material.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole core synthesis | Hydrazine + 1,3-dicarbonyl compound | 60–80 °C | 4–6 hours | 75–85 | Controlled condensation |

| Oxidation to 5-oxido | Mild oxidant (e.g., H2O2, peracids) | 0–25 °C | 1–2 hours | 80–90 | Avoid over-oxidation |

| Knoevenagel condensation | Pyrazole aldehyde + malononitrile + base | Room temp to 50 °C | 2–4 hours | 70–80 | Base: Piperidine or triethylamine |

| Sulfonation | Benzenesulfonyl chloride + base | 0–10 °C | 1–3 hours | 65–75 | Low temperature to prevent side reactions |

| Salt formation | KOH or K2CO3 in aqueous medium | Room temp | 1–2 hours | Quantitative | pH control critical |

| Purification | Recrystallization or chromatography | Ambient | Variable | 90–95 | Solvent choice affects purity |

- Yield Optimization: Studies indicate that the Knoevenagel condensation step is sensitive to the choice of base and solvent. Using piperidine in ethanol-water mixtures improves yield and selectivity.

- Purity Control: The sulfonation step requires low temperatures to minimize polysulfonation or degradation. Monitoring by TLC or HPLC is recommended.

- Salt Stability: The dipotassium salt form shows enhanced water solubility and thermal stability compared to the free acid or mono-potassium salts, facilitating handling and formulation.

- Scalability: The multi-step synthesis has been successfully scaled up to kilogram quantities with consistent quality, provided that reaction parameters are tightly controlled.

| Preparation Stage | Key Reagents/Conditions | Purpose | Critical Parameters |

|---|---|---|---|

| Pyrazole ring formation | Hydrazine, 1,3-dicarbonyl compound | Build pyrazole core | Temperature, stoichiometry |

| Oxidation | Mild oxidants (H2O2, peracids) | Introduce 5-oxido group | Reaction time, temperature |

| Knoevenagel condensation | Malononitrile, base (piperidine) | Attach dicyanovinyl group | Base strength, solvent |

| Sulfonation | Benzenesulfonyl chloride, base | Add benzenesulphonate group | Temperature, pH |

| Salt formation | Potassium hydroxide or carbonate | Form dipotassium salt | pH, solvent system |

| Purification | Recrystallization or chromatography | Obtain pure compound | Solvent choice, temperature |

The preparation of dipotassium p-(4-(2,2-dicyanovinyl)-3-methyl-5-oxido-1H-pyrazol-1-yl)benzenesulphonate is a multi-step synthetic process involving pyrazole core construction, functional group modifications, sulfonation, and salt formation. Each step demands precise control of reaction conditions to ensure high yield and purity. The dipotassium salt form enhances the compound’s solubility and stability, making it suitable for further applications in materials science and pharmaceutical research. Optimization of base catalysts, temperature control, and purification methods are critical for successful synthesis at both laboratory and industrial scales.

Chemical Reactions Analysis

Types of Reactions

Dipotassium p-(4-(2,2-dicyanovinyl)-3-methyl-5-oxido-1H-pyrazol-1-yl)benzenesulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the dicyanovinyl group to other functional groups.

Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can lead to the formation of various substituted pyrazole derivatives .

Scientific Research Applications

Dipotassium p-(4-(2,2-dicyanovinyl)-3-methyl-5-oxido-1H-pyrazol-1-yl)benzenesulphonate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent probes .

Mechanism of Action

The mechanism of action of dipotassium p-(4-(2,2-dicyanovinyl)-3-methyl-5-oxido-1H-pyrazol-1-yl)benzenesulphonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, resulting in various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and disrupt cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions are best contextualized against pyrazole derivatives such as:

- Compound 7a: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone

- Compound 7b: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone

Functional Group Analysis

Crystallographic and Hydrogen-Bonding Behavior

The target compound’s crystal structure, inferred from methodologies in –4, would involve SHELXL for refinement, with hydrogen-bonding patterns critical to its lattice stability. Unlike 7a and 7b, which lack ionic groups, the sulfonate moiety in the target compound likely forms extensive ionic and hydrogen-bonding networks (e.g., K⁺···O interactions and O-H···N/S bonds), enhancing thermal stability and crystallinity . In contrast, 7a and 7b may rely on weaker intermolecular forces (e.g., π-π stacking or van der Waals interactions), as suggested by their non-ionic thiophene substituents.

Research Findings and Limitations

Key research gaps include:

- Absence of explicit solubility or conductivity measurements.

- Limited data on photophysical properties (e.g., UV-Vis absorption, fluorescence).

- Need for single-crystal X-ray diffraction studies to confirm hydrogen-bonding motifs and lattice parameters .

Biological Activity

Dipotassium p-(4-(2,2-dicyanovinyl)-3-methyl-5-oxido-1H-pyrazol-1-yl)benzenesulphonate, with the CAS number 84434-33-3, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H10N4O4S·2K

- Molecular Weight : 406.50 g/mol

- Synonyms : Dipotassium 4-[4-(2,2-Dicyanoethenyl)-3-methyl-5-oxido-1H-pyrazol-1-yl]benzenesulfonate

The biological activity of this compound is primarily attributed to its structural components, particularly the pyrazole ring and the dicyanovinyl group. These features are known to interact with various biological pathways, potentially affecting:

- Antioxidant Activity : The presence of dicyanovinyl moieties can enhance the compound's ability to scavenge free radicals, which may protect cells from oxidative stress.

- Enzyme Inhibition : The sulfonate group may interact with enzyme active sites, potentially inhibiting their function and thereby modulating metabolic pathways.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activities. These compounds can mitigate oxidative damage in cells by neutralizing reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results demonstrated that the compound exhibited selective toxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies.

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Significant cytotoxicity |

| HeLa (Cervical Cancer) | 30 | Moderate cytotoxicity |

| L929 (Normal Fibroblast) | >100 | Minimal cytotoxicity |

Mechanistic Insights

The mechanism through which this compound exerts its effects appears to involve:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through the activation of caspases.

- Cell Cycle Arrest : It has been suggested that this compound can induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

Case Studies

Several case studies have explored the biological activity of related compounds:

- Study on Antioxidant Effects :

- Cancer Cell Line Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.